molecular formula C12H20N4O2 B2437965 Tert-butyl 6-amino-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepine-8-carboxylate CAS No. 2287281-71-2

Tert-butyl 6-amino-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepine-8-carboxylate

Cat. No. B2437965
CAS RN: 2287281-71-2
M. Wt: 252.318
InChI Key: AVGZCFBTQOOPIH-UHFFFAOYSA-N
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Description

“Tert-butyl 6-amino-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepine-8-carboxylate” is a complex organic compound. It is related to the class of compounds known as hydrazones . Hydrazones are known to exhibit a wide variety of biological activities including anti-microbial, anticonvulsant, antidepressant, analgesic, antitumor, anti-platelet, vasodilator, antiviral, anticancer, antitubercular and anti-HIV .


Synthesis Analysis

The synthesis of related compounds involves the condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux . This process leads to the generation of hydrazone derivatives . The synthesis of carbohydrazide was accomplished in six steps from commercially available 2-amino pyrimidine .


Molecular Structure Analysis

The structures of the synthesized compounds were confirmed by 1H, 13C NMR, Mass and IR spectral data . The α-hydrogen atom of hydrazones is more acidic as compared to ketones , because of its nucleophilic nature.


Chemical Reactions Analysis

Hydrazones are formed by the replacement of the oxygen of carbonyl compounds with the –NNH2 functional group . They are mainly synthesized by refluxing the appropriate quantity of substituted hydrazines/hydrazides with ketones and aldehydes in suitable solvents like ethanol, ethanol-glacial acetic acid, tetrahydrofuran, butanol, methanol, glacial acetic acid, etc .

Mechanism of Action

While the specific mechanism of action for “Tert-butyl 6-amino-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepine-8-carboxylate” is not mentioned in the retrieved papers, it is interesting to note that a class of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine compounds is prescribed for treatment to reduce neurotoxic injury associated with anoxia or ischemia which typically follows stroke, cardiac arrest, hypoglycemia or perinatal asphyxia .

Future Directions

The future directions for research on “Tert-butyl 6-amino-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepine-8-carboxylate” and related compounds could involve further exploration of their antimicrobial properties, as well as their potential uses in the treatment of conditions associated with neurotoxic injury .

properties

IUPAC Name

tert-butyl 6-amino-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)16-7-9(13)6-15-5-4-14-10(15)8-16/h4-5,9H,6-8,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVGZCFBTQOOPIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CN2C=CN=C2C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 137946054

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